Ononetin

Description

Properties

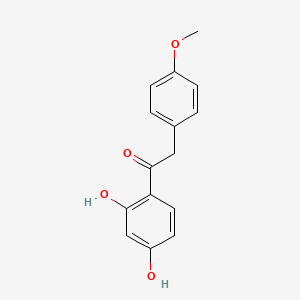

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-12-5-2-10(3-6-12)8-14(17)13-7-4-11(16)9-15(13)18/h2-7,9,16,18H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBZOAYMBBUURD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197590 |

Source

|

| Record name | Ononetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-49-0 |

Source

|

| Record name | 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ononetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 487-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ononetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-DIHYDROXYPHENYL)-2-(4-METHOXYPHENYL)ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ONONETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S084Z7YS4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ononetin: A Technical Guide to its Mechanism of Action as a TRPM3 Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ononetin, a naturally occurring deoxybenzoin, has emerged as a potent and selective blocker of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel. This technical guide provides an in-depth overview of the mechanism of action of Ononetin, focusing on its molecular interaction with TRPM3 and the subsequent cellular consequences. This document consolidates available quantitative data, details key experimental methodologies for its study, and visualizes the involved signaling pathways and workflows to support further research and drug development efforts.

Core Mechanism of Action: TRPM3 Channel Blockade

The primary and most well-characterized mechanism of action of Ononetin is its potent and reversible blockade of the TRPM3 ion channel. TRPM3 is a non-selective cation channel permeable to Ca²⁺ and other cations, and it is activated by various stimuli, including the neurosteroid pregnenolone sulfate (PregS) and heat.

Ononetin effectively inhibits the influx of cations through the TRPM3 channel, thereby modulating intracellular calcium concentrations. This inhibitory action has been demonstrated in various cell types, including HEK293 cells expressing recombinant TRPM3, dorsal root ganglia (DRG) neurons, and natural killer (NK) cells.

Quantitative Data

The inhibitory potency of Ononetin against the TRPM3 channel has been quantified through various studies. The half-maximal inhibitory concentration (IC50) provides a standardized measure of its effectiveness.

| Parameter | Value | Cell Type | Assay Conditions | Reference |

| IC50 | 300 nM | HEK cells expressing murine TRPM3 (HEKmTRPM3) | Inhibition of pregnenolone sulfate-induced Ca²+ influx |

Signaling Pathway of Ononetin Action

Ononetin's mechanism of action is centered on its direct interaction with the TRPM3 channel, leading to the inhibition of downstream signaling events that are dependent on cation influx, primarily Ca²⁺.

Caption: Ononetin blocks the TRPM3 channel, inhibiting agonist-induced Ca²⁺ influx.

Experimental Protocols

The investigation of Ononetin's mechanism of action relies on key experimental techniques to measure ion channel activity and intracellular calcium dynamics.

Whole-Cell Patch Clamp Electrophysiology

This technique is employed to directly measure the ion currents flowing through the TRPM3 channels in the cell membrane of a single cell.

Objective: To characterize the inhibitory effect of Ononetin on TRPM3 channel currents.

Methodology:

-

Cell Preparation: HEK293 cells stably expressing TRPM3 or isolated primary cells like DRG neurons are cultured on glass coverslips.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).

-

-

Recording:

-

A giga-ohm seal is formed between the micropipette and the cell membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

Voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) are applied to elicit currents.

-

-

Compound Application:

-

A baseline TRPM3 current is established by perfusing the cell with the external solution containing a TRPM3 agonist (e.g., 20 µM Pregnenolone Sulfate).

-

Ononetin is then co-applied with the agonist at varying concentrations to determine its inhibitory effect on the current.

-

-

Data Analysis: The current amplitudes are measured and plotted against the voltage to generate current-voltage (I-V) relationships. The percentage of inhibition by Ononetin is calculated to determine the IC50 value.

Caption: Workflow for whole-cell patch clamp analysis of Ononetin's effect.

Calcium Imaging

This method is used to visualize and quantify changes in intracellular calcium concentration in a population of cells in response to TRPM3 channel modulation by Ononetin.

Objective: To measure the inhibition of agonist-induced intracellular calcium influx by Ononetin.

Methodology:

-

Cell Preparation: Cells (e.g., HEKmTRPM3) are seeded in 96-well or 384-well black-walled, clear-bottom plates.

-

Dye Loading:

-

Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2 µM), in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Incubation is typically for 30-60 minutes at 37°C.

-

Cells are then washed to remove excess dye.

-

-

Imaging:

-

The plate is placed in a fluorescence microplate reader or a high-content imaging system.

-

Baseline fluorescence is recorded.

-

-

Compound Application:

-

Ononetin is added to the wells at various concentrations and incubated for a short period.

-

A TRPM3 agonist (e.g., Pregnenolone Sulfate) is then added to stimulate calcium influx.

-

-

Data Acquisition: Fluorescence intensity is measured over time (kinetic read). The excitation and emission wavelengths for Fluo-4 are typically ~494 nm and ~516 nm, respectively.

-

Data Analysis: The change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀) is calculated (ΔF/F₀). The peak response is used to determine the concentration-response curve for Ononetin's inhibition and to calculate the IC50 value.

Caption: Workflow for calcium imaging to assess Ononetin's inhibitory activity.

Molecular Docking and Downstream Signaling

Molecular Docking

To date, specific molecular docking studies detailing the binding site of Ononetin on the TRPM3 channel are not extensively available in peer-reviewed literature. Computational modeling and structural biology studies are warranted to elucidate the precise molecular interactions between Ononetin and the TRPM3 protein. Such studies would be invaluable for understanding the structural basis of its inhibitory activity and for the rational design of more potent and selective TRPM3 modulators.

Downstream Signaling Pathways

The immediate downstream effect of Ononetin's blockade of TRPM3 is the attenuation of intracellular calcium elevation. Calcium is a ubiquitous second messenger that regulates a multitude of cellular processes. Therefore, the inhibition of TRPM3-mediated calcium influx by Ononetin has the potential to impact various downstream signaling pathways, including:

-

MAPK/ERK Pathway: Calcium signaling is known to influence the activity of the Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK). While direct evidence for Ononetin's effect on this pathway via TRPM3 is limited, it remains a plausible area of investigation, particularly in contexts where TRPM3 is implicated in cell proliferation and survival.

-

Gene Expression: Changes in intracellular calcium can trigger signaling cascades that lead to the activation of transcription factors, such as cAMP response element-binding protein (CREB), which in turn regulate the expression of various genes. The long-term effects of Ononetin on gene expression through the sustained blockade of TRPM3-mediated calcium signals are yet to be fully explored.

Further research is required to delineate the specific downstream signaling cascades and gene regulatory networks that are modulated by Ononetin's activity on TRPM3 channels in different physiological and pathological contexts.

Conclusion

Ononetin is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the TRPM3 ion channel. Its primary mechanism of action is the potent and selective blockade of TRPM3, leading to the inhibition of agonist-induced calcium influx. The experimental protocols detailed in this guide provide a framework for the continued investigation of Ononetin's effects at the molecular, cellular, and systemic levels. Future studies focusing on molecular docking and the elucidation of downstream signaling pathways will further enhance our understanding of this compound and its therapeutic potential.

Ononetin as a TRPM3 Channel Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 3 (TRPM3) channel is a non-selective cation channel that is gaining increasing attention as a therapeutic target for a variety of conditions, particularly in the realm of pain and inflammation.[1] Activated by stimuli such as the neurosteroid pregnenolone sulfate (PregS) and noxious heat, TRPM3 is highly expressed in sensory neurons and plays a crucial role in thermal sensation and the development of inflammatory heat hyperalgesia.[1][2] Its involvement in these pathways makes it a compelling target for the development of novel analgesic drugs.[3] Ononetin, a naturally occurring deoxybenzoin, has emerged as a potent and selective antagonist of the TRPM3 channel, making it an invaluable pharmacological tool for studying TRPM3 function and a potential lead compound for drug development.[3][4] This technical guide provides an in-depth overview of ononetin's role as a TRPM3 antagonist, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and the signaling pathways it modulates.

Ononetin: A Selective TRPM3 Channel Blocker

Ononetin (1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone) is a deoxybenzoin compound that has been identified as a selective blocker of the TRPM3 channel.[3][4] Its ability to inhibit TRPM3 has been demonstrated in various in vitro systems, including human embryonic kidney (HEK293) cells heterologously expressing TRPM3, as well as in native systems such as dorsal root ganglion (DRG) and natural killer (NK) cells.[4][5][6]

While the precise binding site and the exact mechanism of inhibition are still under investigation, evidence suggests that the antagonism is not competitive with the agonist pregnenolone sulfate and likely occurs through a direct, membrane-confined interaction with the channel.[2]

Quantitative Analysis of Ononetin's Inhibitory Action

The potency of ononetin as a TRPM3 antagonist has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the efficacy of a compound in inhibiting a specific biological or biochemical function.

| Parameter | Value | Cell Type | Assay Type | Agonist | Reference |

| IC50 | 300 nM | HEK293 cells expressing mTRPM3 | Intracellular Ca2+ accumulation | Pregnenolone Sulfate | [4] |

| Effective Concentration | 10 µM | Natural Killer (NK) cells | Whole-cell patch clamp | Pregnenolone Sulfate | [5][7] |

It is noteworthy that other compounds, such as the flavanone isosakuranetin, have been identified as even more potent TRPM3 inhibitors, with a reported IC50 of 50 nM.[3][8] This provides a valuable benchmark for researchers working on the development of novel TRPM3 antagonists.

Experimental Protocols for Characterizing Ononetin

The characterization of ononetin as a TRPM3 antagonist relies on two primary experimental techniques: whole-cell patch-clamp electrophysiology and intracellular calcium imaging. These methods allow for the direct measurement of ion channel activity and the downstream signaling events upon channel modulation.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ion currents flowing through the TRPM3 channel in response to agonists and the inhibitory effect of ononetin.

Objective: To measure TRPM3-mediated currents and their inhibition by ononetin.

Cell Preparation:

-

HEK293 cells stably expressing TRPM3 are cultured under standard conditions.

-

For recording, cells are plated on glass coverslips.

-

Alternatively, primary cells such as DRG or NK cells can be isolated and prepared for recording.[5]

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 1 CaCl2, 2 MgATP (pH adjusted to 7.2 with CsOH).[9]

Recording Protocol:

-

Establish a whole-cell patch-clamp configuration on a selected cell.[10]

-

Hold the cell at a membrane potential of -60 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

-

Perfuse the cell with the external solution containing a TRPM3 agonist, such as 100 µM Pregnenolone Sulfate (PregS), to activate TRPM3 channels.[5]

-

Once a stable baseline of TRPM3 current is established, co-perfuse with PregS and the desired concentration of ononetin (e.g., 10 µM for complete inhibition).[5]

-

Record the changes in current amplitude to determine the inhibitory effect of ononetin.

-

A washout step with the agonist-containing solution can be performed to assess the reversibility of the inhibition.

Whole-cell patch-clamp workflow for ononetin.

Intracellular Calcium Imaging

This method measures changes in intracellular calcium concentration ([Ca2+]i) as a downstream indicator of TRPM3 channel activity.

Objective: To measure the inhibition of agonist-induced calcium influx by ononetin.

Cell Preparation and Dye Loading:

-

Plate HEK293-TRPM3 cells or other cells of interest in a black-walled, clear-bottom 96-well plate.

-

Load the cells with a ratiometric calcium indicator dye, such as Fura-2 AM (acetoxymethyl ester), typically at a concentration of 2-5 µM in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.[11]

-

After loading, wash the cells with the buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.[12]

Imaging Protocol:

-

Place the plate in a fluorescence plate reader or on an inverted fluorescence microscope equipped for ratiometric imaging.

-

Measure the baseline fluorescence ratio by exciting the cells alternately at 340 nm and 380 nm and measuring the emission at ~510 nm.[13]

-

Add the TRPM3 agonist (e.g., PregS) to the wells to induce calcium influx and record the change in the fluorescence ratio.

-

In separate wells, pre-incubate the cells with varying concentrations of ononetin for a short period (e.g., 5-10 minutes) before adding the agonist.

-

Measure the agonist-induced calcium response in the presence of ononetin.

-

The percentage of inhibition can be calculated by comparing the response with and without ononetin. The IC50 value can be determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium imaging workflow for ononetin.

TRPM3 Signaling Pathways Modulated by Ononetin

Activation of TRPM3 initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+. By blocking this initial Ca2+ entry, ononetin effectively inhibits all downstream signaling.

TRPM3-Mediated Signaling:

-

Agonist Binding/Heat Activation: TRPM3 is activated by agonists like PregS or by noxious heat.

-

Cation Influx: This leads to the influx of cations, most notably Ca2+ and Na+.

-

Membrane Depolarization: The influx of positive ions causes depolarization of the cell membrane.

-

Downstream Signaling: The increase in intracellular Ca2+ acts as a second messenger, activating various downstream signaling pathways. This includes the activation of protein kinases such as ERK1/2 and JNK, which in turn can modulate the activity of transcription factors like Elk-1, AP-1, CREB, and Egr-1, leading to changes in gene expression.

GPCR-Mediated Inhibition of TRPM3: TRPM3 activity is also subject to modulation by G-protein coupled receptors (GPCRs). Activation of Gi/o-coupled receptors, such as opioid or GABAB receptors, leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gβγ subunit can then directly bind to the TRPM3 channel, causing its inhibition.[14]

TRPM3 signaling pathways and points of inhibition.

In Vivo Applications of Ononetin

The utility of ononetin extends beyond in vitro characterization to in vivo studies, where it has been instrumental in elucidating the physiological roles of TRPM3. In animal models of inflammatory pain, systemic or local administration of ononetin has been shown to reverse thermal hyperalgesia, providing strong evidence for the involvement of TRPM3 in pain signaling.[15] For instance, in a model of Complete Freund's Adjuvant (CFA)-induced inflammatory pain in mice, ononetin treatment has been demonstrated to alleviate heat hypersensitivity.

Conclusion

Ononetin is a valuable and selective pharmacological tool for the study of TRPM3 channels. Its well-characterized inhibitory profile, with a potent IC50 in the nanomolar range, makes it suitable for a wide range of in vitro and in vivo applications. The experimental protocols outlined in this guide provide a solid foundation for researchers aiming to investigate the role of TRPM3 in their specific systems of interest. As our understanding of the physiological and pathological roles of TRPM3 continues to grow, the use of selective antagonists like ononetin will be crucial in dissecting its complex biology and in the development of novel therapeutics for pain, inflammation, and potentially other disorders.

References

- 1. TRPM3 - Wikipedia [en.wikipedia.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. Ononetin | TRPM Channels | Tocris Bioscience [tocris.com]

- 5. Frontiers | Investigation into the restoration of TRPM3 ion channel activity in post-COVID-19 condition: a potential pharmacotherapeutic target [frontiersin.org]

- 6. Potential pathophysiological role of the ion channel TRPM3 in myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS) and the therapeutic effect of low-dose naltrexone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Flavanones that selectively inhibit TRPM3 attenuate thermal nociception in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Whole Cell Patch Clamp Protocol [protocols.io]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. ionbiosciences.com [ionbiosciences.com]

- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 14. Inhibition of Transient Receptor Potential Melastatin 3 ion channels by G-protein βγ subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory and analgesic activity of ononitol monohydrate isolated from Cassia tora L. in animal models - PMC [pmc.ncbi.nlm.nih.gov]

Ononetin: A Technical Guide to its Natural Sources, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ononetin, a deoxybenzoin found predominantly in the roots of Ononis spinosa (spiny restharrow), has garnered significant interest within the scientific community for its potent and selective biological activities. This technical guide provides an in-depth overview of the natural sources of Ononetin, detailed methodologies for its extraction and purification, and an exploration of its interaction with cellular signaling pathways, particularly the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel. Quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Natural Sources of Ononetin

Ononetin is a naturally occurring deoxybenzoin primarily found in plants of the Fabaceae family. The most significant and well-documented source of this compound is the root of Ononis spinosa, a perennial herb commonly known as spiny restharrow.[1][2][3][4] Ononetin exists in the plant in both its aglycone form and as a glycoside, known as Ononin (Ononetin-7-O-glucoside).[4][5] While other species within the Ononis genus may also contain Ononetin and related isoflavonoids, Ononis spinosa remains the principal source for its isolation.[6][7]

Isolation and Purification of Ononetin

The isolation of Ononetin from its natural source, primarily the roots of Ononis spinosa, involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Extraction

The initial step involves the extraction of crude phytochemicals from the dried and powdered plant material. Solvent extraction is a commonly employed method.

Experimental Protocol: Dichloromethane Extraction of Ononis spinosa Roots [3]

-

Preparation of Plant Material: 1 kg of dried and powdered roots of Ononis spinosa is used as the starting material.

-

Soxhlet Extraction: The powdered root material is placed in a Soxhlet apparatus and extracted for 8 hours with 4 liters of dichloromethane.

-

Filtration and Concentration: The resulting extract is filtered through sea sand and anhydrous sodium sulfate to remove particulate matter and residual water. The solvent is then evaporated under vacuum to yield a concentrated crude extract.

-

Lyophilization: The concentrated residue is suspended in water and lyophilized (freeze-dried) to obtain a stable, powdered crude extract.

This dichloromethane extraction method has been reported to yield approximately 0.97% (m/m) of crude extract from the initial dried root material.[3]

Purification

The crude extract obtained is a complex mixture of various phytochemicals. Therefore, further purification steps are necessary to isolate Ononetin. Column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are effective techniques for this purpose.

Experimental Protocol: Chromatographic Purification of Ononetin (General Approach)

While a specific, detailed public protocol for the purification of Ononetin was not identified in the literature, a general approach based on the purification of similar isoflavonoids and deoxybenzoins can be outlined.[2][8] This typically involves the following steps:

-

Column Chromatography (Initial Fractionation):

-

Stationary Phase: Silica gel is a commonly used stationary phase for the separation of moderately polar compounds like Ononetin.[8]

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase combination is a gradient of n-hexane and ethyl acetate, or chloroform and methanol.[8][9]

-

Fraction Collection: The eluent is collected in fractions, and each fraction is analyzed for the presence of Ononetin using Thin Layer Chromatography (TLC) or analytical HPLC. Fractions containing Ononetin are then pooled.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

Column: A reversed-phase C18 column is often used for the final purification of phenolic compounds.[2][10]

-

Mobile Phase: A mobile phase consisting of a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape, is typically used. An isocratic or gradient elution can be applied depending on the complexity of the fraction.[2][10]

-

Detection: Detection is commonly performed using a UV detector, as Ononetin exhibits UV absorbance.[1]

-

Fraction Collection: The peak corresponding to Ononetin is collected. The purity of the isolated compound should be confirmed by analytical HPLC and its structure verified by spectroscopic methods such as NMR and Mass Spectrometry.

-

Data Presentation: Quantitative Analysis

Table 1: Extraction Yield from Ononis spinosa Roots

| Extraction Method | Solvent | Plant Part | Yield of Crude Extract (% m/m) | Reference |

| Soxhlet Extraction | Dichloromethane | Roots | 0.97 | [3] |

| Maceration | Water (70°C) | Roots | 15.6 | [3] |

Table 2: Quantitative Analysis of Isoflavonoids in Ononis Species (Hairy Root Cultures)

Note: This data is from hairy root cultures and may not directly reflect the concentrations in wild plants. It is provided as a reference for the relative abundance of related compounds.

| Compound | Concentration in O. spinosa HRCs (mg/100 mg) | Concentration in O. arvensis HRCs (mg/100 mg) | Reference |

| Medicarpin glucoside | 2.23–2.89 | 1.69–1.87 | [11] |

| Sativanone glucoside | 0.56–1.14 | 0.13–0.20 | [11] |

| Pseudobaptigenin glucoside | 0.12–0.20 | 0.09–0.16 | [11] |

Table 3: Chemical and Physical Properties of Ononetin

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₄ | [1] |

| Molecular Weight | 258.27 g/mol | [1] |

| Solubility in DMF | 12 mg/mL | [1] |

| Solubility in DMSO | 12 mg/mL | [1] |

| Solubility in Ethanol | 12 mg/mL | [1] |

| Solubility in PBS (pH 7.2) | 0.25 mg/mL | [1] |

Mandatory Visualizations

Experimental Workflow for Ononetin Isolation

The following diagram illustrates the general workflow for the isolation and purification of Ononetin from Ononis spinosa roots.

Ononetin's Interaction with the TRPM3 Signaling Pathway

Ononetin has been identified as a potent and selective blocker of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel.[1][12] The activation of TRPM3 by agonists such as pregnenolone sulfate (PregS) leads to an influx of cations, primarily Ca²⁺ and Na⁺, which triggers downstream signaling cascades. Ononetin exerts its inhibitory effect by blocking this ion influx. The following diagram illustrates the TRPM3 signaling pathway and the point of inhibition by Ononetin.

Conclusion

References

- 1. researcherslinks.com [researcherslinks.com]

- 2. pak.elte.hu [pak.elte.hu]

- 3. Root Extracts From Ononis spinosa Inhibit IL-8 Release via Interactions With Toll-Like Receptor 4 and Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spinonin, a novel glycoside from Ononis spinosa subsp. leiosperma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e-lactancia.org [e-lactancia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biochemjournal.com [biochemjournal.com]

- 9. m.youtube.com [m.youtube.com]

- 10. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Qualitative and Quantitative Phytochemical Analysis of Ononis Hairy Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

Ononetin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activities of a Promising Natural Product

Introduction

Ononetin is a naturally occurring deoxybenzoin found in the roots of Ononis spinosa (spiny restharrow), a plant with a history of use in traditional medicine.[1] In recent years, ononetin has garnered significant scientific interest due to its potent and selective inhibitory effects on the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel, a key player in sensory transduction and pain perception. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of ononetin, with a focus on its mechanism of action and relevant experimental protocols for its study.

Chemical Structure and Identifiers

Ononetin, with the IUPAC name 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, is a member of the deoxybenzoin class of organic compounds.[1] Its chemical structure is characterized by a 2,4-dihydroxyphenyl group linked to a 4-methoxyphenyl group through a two-carbon ethanone bridge.

| Identifier | Value |

| IUPAC Name | 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone |

| SMILES | COC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O |

| CAS Number | 487-49-0 |

| Molecular Formula | C₁₅H₁₄O₄ |

| Molecular Weight | 258.27 g/mol |

| InChI | InChI=1S/C15H14O4/c1-19-12-5-2-10(3-6-12)8-14(17)13-7-4-11(16)9-15(13)18/h2-7,9,16,18H,8H2,1H3 |

Physicochemical Properties

| Property | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| pKa | Not available |

| Solubility | Soluble in DMSO and ethanol. |

Biological Activities and Mechanism of Action

The primary and most well-characterized biological activity of ononetin is its potent and selective inhibition of the TRPM3 ion channel.

TRPM3 Inhibition

Ononetin has been identified as a potent blocker of the TRPM3 ion channel with an IC₅₀ of approximately 300 nM.[1] TRPM3 is a calcium-permeable non-selective cation channel expressed in sensory neurons and is activated by various stimuli, including the neurosteroid pregnenolone sulfate (PregS) and heat. By inhibiting TRPM3, ononetin effectively blocks the influx of calcium ions into cells in response to these stimuli.[1] This inhibitory action is believed to be the basis for its observed analgesic effects. The mechanism of inhibition is thought to be through direct interaction with the channel, preventing its opening.[2]

Anti-inflammatory and Analgesic Effects

The inhibition of TRPM3 by ononetin contributes to its analgesic properties by modulating pain signaling pathways. Additionally, some studies on related isoflavones suggest potential anti-inflammatory effects through the inhibition of key inflammatory mediators. For instance, the related compound ononin has been shown to reduce the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[3] This anti-inflammatory action is mediated through the inhibition of the NF-κB and MAPK signaling pathways.[3] While these findings are for a related compound, they suggest a potential avenue for the anti-inflammatory activity of ononetin that warrants further investigation.

Signaling Pathway

The primary signaling pathway modulated by ononetin is the TRPM3-mediated calcium signaling pathway. In sensory neurons, activation of TRPM3 by stimuli like PregS or heat leads to an influx of Ca²⁺, which in turn triggers downstream signaling cascades that result in the sensation of pain. Ononetin directly blocks the TRPM3 channel, thereby inhibiting this initial Ca²⁺ influx and dampening the pain signal.

Experimental Protocols

This section provides an overview of key experimental protocols used to characterize the biological activity of ononetin.

Whole-Cell Patch-Clamp Electrophysiology for TRPM3 Inhibition

This technique is the gold standard for studying ion channel function and is used to directly measure the inhibitory effect of ononetin on TRPM3 currents.

Principle: The whole-cell patch-clamp technique allows for the measurement of ionic currents across the entire cell membrane. By applying a TRPM3 agonist like PregS, one can elicit a characteristic current. The inhibitory effect of ononetin is then quantified by its ability to reduce this current.

Methodology:

-

Cell Preparation: Isolate sensory neurons (e.g., dorsal root ganglion neurons) or use a cell line stably expressing TRPM3.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ and fill with an appropriate internal solution.

-

Seal Formation: Achieve a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, gaining electrical access to the cell's interior.

-

Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and apply voltage ramps to record baseline currents.

-

Agonist Application: Perfuse the cells with a solution containing a known concentration of a TRPM3 agonist (e.g., 100 µM PregS) and record the elicited current.

-

Inhibitor Application: Co-apply ononetin (e.g., at its IC₅₀ of 300 nM) with the agonist and record the resulting current to determine the extent of inhibition.

Intracellular Calcium Imaging Assay

This assay measures the ability of ononetin to block the increase in intracellular calcium concentration mediated by TRPM3 activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon TRPM3 activation and subsequent calcium influx, the dye fluoresces, and the change in fluorescence intensity is measured over time. Ononetin's inhibitory activity is determined by its ability to prevent or reduce this fluorescence increase.

Methodology:

-

Cell Seeding: Plate TRPM3-expressing cells in a 96-well plate and allow them to adhere.

-

Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

-

Compound Incubation: Pre-incubate the cells with various concentrations of ononetin or a vehicle control.

-

Agonist Stimulation: Add a TRPM3 agonist (e.g., PregS) to the wells to stimulate calcium influx.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader or fluorescence microscope.

-

Data Analysis: Calculate the change in fluorescence intensity over time and determine the dose-dependent inhibition by ononetin.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed inhibitory effects of ononetin are not due to cytotoxicity.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a range of ononetin concentrations for a specified period (e.g., 24-48 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for NF-κB Activation

To investigate the potential anti-inflammatory mechanism of ononetin, western blotting can be used to assess the activation of the NF-κB pathway.

Principle: NF-κB activation involves the phosphorylation and subsequent degradation of its inhibitory protein, IκBα, and the phosphorylation of the p65 subunit of NF-κB. Western blotting uses specific antibodies to detect the levels of these phosphorylated proteins and the total protein levels as a measure of pathway activation.

Methodology:

-

Cell Treatment: Treat macrophage cells (e.g., RAW 264.7) with an inflammatory stimulus (e.g., LPS) in the presence or absence of ononetin.

-

Cell Lysis: Lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Detection: Use a labeled secondary antibody and a suitable detection reagent to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of ononetin on the phosphorylation and degradation of IκBα and the phosphorylation of p65.

References

Ononetin: A Technical Guide to its Pharmacokinetics, Bioavailability, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ononetin, a deoxybenzoin natural product, has garnered scientific interest primarily for its potent and selective inhibition of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel.[1][2][3] Despite its potential therapeutic applications, particularly in analgesia, a comprehensive understanding of its pharmacokinetic profile and bioavailability remains largely uncharted in publicly available literature.[1] This technical guide aims to consolidate the current knowledge surrounding ononetin, drawing necessary parallels from its structurally related isoflavone precursors, ononin and formononetin, to provide a predictive overview of its absorption, distribution, metabolism, and excretion (ADME) characteristics. This document details hypothetical and established experimental protocols for assessing these parameters and explores the known signaling pathways associated with ononetin's biological activity.

Introduction to Ononetin and its Analogs

Ononetin is a key isoflavone derivative with a distinct chemical structure.[4] It is closely related to ononin and formononetin, often occurring in the same plant sources, such as Ononis spinosa.[1][5] Understanding the chemical structures of these compounds is crucial for interpreting their metabolic relationships.

-

Ononetin: 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)-ethanone[4]

-

Formononetin: 7-hydroxy-3-(4-methoxyphenyl)chromen-4-one[6][7][8]

-

Ononin: The 7-O-β-D-glucopyranoside of formononetin.[9][10][11][12][13]

Ononin is a glycoside of formononetin, meaning it contains a sugar molecule that is typically cleaved in the gut to release the active aglycone, formononetin.[14][15] Formononetin, in turn, can be metabolized to other compounds.[16][17] While direct metabolic conversion of formononetin to ononetin is not extensively documented, their structural similarities suggest they may share metabolic pathways.

Pharmacokinetics and Bioavailability: A Predictive Overview

A study on the oral administration of ononin in rats revealed a low bioavailability of 7.3%. Interestingly, when the bioavailability was calculated including its metabolite formononetin, the value increased to 21.7%.[14] This highlights the significant role of metabolism in the overall systemic exposure to isoflavone aglycones. Given the structural similarities, it is plausible that ononetin would also exhibit relatively low oral bioavailability due to first-pass metabolism.

Table 1: Predicted Pharmacokinetic Profile of Ononetin (Hypothetical)

| Parameter | Predicted Value/Characteristic | Rationale/Supporting Evidence from Analogs |

| Oral Bioavailability | Low | Ononin, a related isoflavone glycoside, has an oral bioavailability of 7.3%.[14] Aglycones like ononetin often undergo extensive first-pass metabolism. |

| Absorption | Passive diffusion and potential for active transport | Isoflavones are generally absorbed via passive diffusion across the intestinal epithelium. |

| Distribution | Wide | Isoflavones tend to distribute rapidly to various tissues. |

| Metabolism | Hepatic (Phase I and Phase II) | The liver is the primary site for drug metabolism.[18] Isoflavones undergo Phase I (e.g., hydroxylation, demethylation) and Phase II (e.g., glucuronidation, sulfation) metabolism.[19] |

| Excretion | Renal and fecal | Metabolites of isoflavones are typically excreted in urine and feces. |

Experimental Protocols for Pharmacokinetic Assessment

To definitively determine the pharmacokinetic profile of ononetin, a series of in vitro and in vivo experiments would be necessary. The following sections detail the standard methodologies for these assessments.

In Vitro Intestinal Permeability: Caco-2 Cell Monolayer Assay

The Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal absorption of drugs.[20][21]

Objective: To determine the rate and extent of ononetin transport across a monolayer of human intestinal epithelial cells.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.[21]

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[21]

-

Transport Studies:

-

Apical to Basolateral (A-B) Transport: A solution of ononetin is added to the apical (donor) side, and samples are collected from the basolateral (receiver) side at various time points.

-

Basolateral to Apical (B-A) Transport: A solution of ononetin is added to the basolateral (donor) side, and samples are collected from the apical (receiver) side at various time points.

-

-

Sample Analysis: The concentration of ononetin in the collected samples is quantified using a validated analytical method, typically HPLC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux.

In Vitro Metabolic Stability: Liver Microsomal Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[18][22][23][24][25]

Objective: To determine the in vitro intrinsic clearance of ononetin in liver microsomes.

Methodology:

-

Incubation: Ononetin is incubated with liver microsomes (from human or other species) in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.[23][25]

-

Time-Point Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[18]

-

Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.[18]

-

Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by HPLC-MS/MS to quantify the remaining concentration of ononetin.

-

Data Analysis: The rate of disappearance of ononetin is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

References

- 1. Ononetin - Wikipedia [en.wikipedia.org]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Flavanones that selectively inhibit TRPM3 attenuate thermal nociception in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Ononin | 486-62-4 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Formononetin | C16H12O4 | CID 5280378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ononin | C22H22O9 | CID 442813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ononin - Wikipedia [en.wikipedia.org]

- 11. CAS 486-62-4: Ononin | CymitQuimica [cymitquimica.com]

- 12. Ononin | 486-62-4 | FO65770 | Biosynth [biosynth.com]

- 13. caymanchem.com [caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Identification of the Metabolites of Both Formononetin in Rat Hepatic S9 and Ononin in Rat Urine Samples and Preliminary Network Pharmacology Evaluation of Their Main Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. Neonicotinoid metabolism: compounds, substituents, pathways, enzymes, organisms, and relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. enamine.net [enamine.net]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 24. mercell.com [mercell.com]

- 25. creative-bioarray.com [creative-bioarray.com]

Ononetin: A Technical Guide to its Inhibition of Intracellular Ca2+ Accumulation via TRPM3 Blockade

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intracellular calcium (Ca2+) is a ubiquitous second messenger critical for a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and cell proliferation. Consequently, the dysregulation of intracellular Ca2+ homeostasis is implicated in numerous pathologies, making the pharmacological modulation of Ca2+ signaling pathways a key area of interest for drug discovery and development. This technical guide provides an in-depth analysis of Ononetin, a naturally occurring deoxybenzoin, and its role in inhibiting intracellular Ca2+ accumulation. The primary mechanism of action for Ononetin is the potent and selective blockade of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel. This document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

Introduction to Intracellular Calcium Signaling

The concentration of free cytosolic Ca2+ is tightly regulated and maintained at a low level (around 100 nM) in resting cells. Cellular stimulation triggers a rapid and transient increase in intracellular Ca2+ concentration, which can originate from two main sources: release from intracellular stores, primarily the endoplasmic reticulum (ER), and influx from the extracellular space through plasma membrane ion channels. This Ca2+ signal is then decoded by a plethora of Ca2+-binding proteins that initiate downstream cellular responses.

Several families of ion channels are responsible for Ca2+ influx, including voltage-gated Ca2+ channels, store-operated Ca2+ channels (composed of STIM1 and Orai1 proteins), and the Transient Receptor Potential (TRP) superfamily of channels. Dysregulation of these channels can lead to aberrant Ca2+ signaling and contribute to various diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.

Ononetin: A Potent TRPM3 Channel Blocker

Ononetin has been identified as a potent blocker of the TRPM3 ion channel. TRPM3 is a Ca2+-permeable non-selective cation channel that is activated by various stimuli, including the neurosteroid pregnenolone sulfate (PregS) and heat. Its activation leads to Ca2+ influx and subsequent cellular responses.

Mechanism of Action

Ononetin exerts its inhibitory effect on intracellular Ca2+ accumulation by directly blocking the TRPM3 channel. This blockade prevents the influx of extracellular Ca2+ that is normally triggered by TRPM3 agonists like PregS. The inhibitory action of Ononetin has been demonstrated in various cell types, including HEK293 cells expressing murine TRPM3 (HEKmTRPM3), dorsal root ganglia (DRG) neurons, and natural killer (NK) cells.[1]

Quantitative Data on Ononetin's Inhibitory Activity

The potency of Ononetin as a TRPM3 blocker has been quantified in several studies. The following table summarizes the key quantitative data available.

| Parameter | Value | Cell Type | Activator | Reference |

| IC50 | 300 nM | HEK-mTRPM3 cells | Pregnenolone Sulfate (PregS) |

Signaling Pathways

The signaling pathway involving TRPM3 and its inhibition by Ononetin is a crucial aspect of understanding its cellular effects.

TRPM3 Activation and Downstream Signaling

Activation of TRPM3 by agonists such as PregS leads to the opening of the channel and a subsequent influx of Ca2+ into the cell. This rise in intracellular Ca2+ can then trigger a variety of downstream signaling cascades, depending on the cell type.

Experimental Protocols

The investigation of Ononetin's effect on intracellular Ca2+ accumulation relies on specific experimental methodologies. Below are detailed protocols for key experiments.

Measurement of Intracellular Ca2+ Concentration

This protocol describes the use of ratiometric fluorescence microscopy to measure changes in intracellular Ca2+ concentration in response to TRPM3 activation and its inhibition by Ononetin.

Materials:

-

HEK-mTRPM3 cells (or other relevant cell type)

-

Fura-2 AM (acetoxymethyl ester) fluorescent Ca2+ indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Pregnenolone Sulfate (PregS) stock solution

-

Ononetin stock solution

-

Inverted fluorescence microscope equipped with a ratiometric imaging system (e.g., excitation wavelengths of 340 nm and 380 nm, emission at 510 nm)

Procedure:

-

Cell Preparation: Seed HEK-mTRPM3 cells onto glass-bottom dishes and culture until they reach the desired confluency.

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM and Pluronic F-127 in HBSS to final concentrations of 2-5 µM and 0.02%, respectively.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

-

-

Fluorescence Imaging:

-

Mount the dish on the microscope stage.

-

Perfuse the cells with HBSS and establish a stable baseline fluorescence ratio (F340/F380).

-

To assess the effect of Ononetin, pre-incubate the cells with the desired concentration of Ononetin for a specified period (e.g., 5-10 minutes).

-

Stimulate the cells with a specific concentration of PregS in the continued presence of Ononetin.

-

Record the changes in the F340/F380 fluorescence ratio over time.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular Ca2+ concentration.

-

Normalize the data to the baseline fluorescence ratio.

-

Calculate the peak response to PregS in the presence and absence of Ononetin to determine the percentage of inhibition.

-

Generate a dose-response curve for Ononetin to calculate the IC50 value.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to directly measure the ion currents through TRPM3 channels and assess the inhibitory effect of Ononetin.

Materials:

-

HEK-mTRPM3 cells

-

Patch-clamp rig with an amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pulling patch pipettes

-

Intracellular (pipette) solution (e.g., containing Cs-gluconate, CsCl, MgCl2, HEPES, EGTA, and ATP)

-

Extracellular (bath) solution (e.g., containing NaCl, CsCl, CaCl2, MgCl2, HEPES, and glucose)

-

Pregnenolone Sulfate (PregS)

-

Ononetin

Procedure:

-

Cell Preparation: Plate HEK-mTRPM3 cells on glass coverslips suitable for patch-clamp recording.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a single HEK-mTRPM3 cell.

-

Hold the cell at a negative holding potential (e.g., -60 mV).

-

Apply voltage ramps or steps to elicit TRPM3 currents.

-

Apply PregS to the bath solution to activate TRPM3 channels and record the resulting current.

-

After establishing a stable baseline current in the presence of PregS, apply Ononetin to the bath solution at various concentrations.

-

Record the inhibition of the PregS-induced current by Ononetin.

-

-

Data Analysis:

-

Measure the amplitude of the TRPM3 current before and after the application of Ononetin.

-

Calculate the percentage of inhibition for each concentration of Ononetin.

-

Construct a dose-response curve and fit it with the Hill equation to determine the IC50.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the inhibitory effect of Ononetin on intracellular Ca2+ accumulation.

Drug Development and Therapeutic Potential

The identification of Ononetin as a potent TRPM3 inhibitor opens avenues for its potential therapeutic application in diseases where TRPM3 channel over-activity is implicated.

Cardiovascular Diseases

TRP channels, including members of the TRPM family, are expressed in vascular smooth muscle cells and are involved in the regulation of vascular tone and blood pressure.[2] The ability of Ononetin to modulate Ca2+ influx in these cells suggests its potential as a lead compound for the development of novel cardiovascular drugs. Further research is needed to explore its effects on vascular function and its potential in conditions like hypertension.

Neuropathic Pain and Other Neurological Disorders

TRPM3 channels are expressed in sensory neurons and are implicated in the sensation of noxious heat and inflammatory pain. By blocking TRPM3-mediated Ca2+ influx in these neurons, Ononetin could potentially serve as an analgesic for certain types of chronic pain.

Chronic Fatigue Syndrome/Myalgic Encephalomyelitis (CFS/ME)

Recent studies have identified impaired TRPM3 function in the NK cells of CFS/ME patients.[1] While Ononetin was used in these studies as a tool to probe TRPM3 function, the link between TRPM3 and CFS/ME pathology suggests that modulating this channel could be a future therapeutic strategy.

Conclusion

Ononetin is a valuable pharmacological tool for studying the physiological and pathological roles of the TRPM3 ion channel. Its potent and specific inhibitory action on TRPM3-mediated intracellular Ca2+ accumulation makes it a promising lead compound for the development of novel therapeutics for a range of disorders. The detailed methodologies and understanding of the underlying signaling pathways presented in this guide provide a solid foundation for further research and development efforts in this area.

References

- 1. Validation of impaired Transient Receptor Potential Melastatin 3 ion channel activity in natural killer cells from Chronic Fatigue Syndrome/ Myalgic Encephalomyelitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endothelin-1 signalling in vascular smooth muscle: pathways controlling cellular functions associated with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the In Vitro Biological Activity of Ononetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ononetin, a naturally occurring deoxybenzoin, has garnered significant interest in the scientific community for its diverse biological activities. As an isoflavone, it is found in various medicinal plants and has been traditionally used in herbal medicine. Modern in vitro research has begun to elucidate the molecular mechanisms underlying its therapeutic potential, revealing its activity as a potent TRPM3 channel blocker, as well as its significant anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the in vitro biological activities of Ononetin, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways involved.

TRPM3 Channel Blocking Activity

Ononetin is a potent blocker of the Transient Receptor Potential Melastatin 3 (TRPM3) channel, a calcium-permeable ion channel involved in various physiological processes, including temperature sensation and inflammatory pain.

Quantitative Data: TRPM3 Inhibition

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 | 300 nM | HEKmTRPM3 cells | Intracellular Ca2+ accumulation assay | [1] |

Table 1: Inhibitory concentration of Ononetin on TRPM3 channels.

Experimental Protocol: Intracellular Calcium Accumulation Assay

This protocol is designed to measure the inhibitory effect of Ononetin on TRPM3 channel activity by quantifying changes in intracellular calcium levels.

Materials:

-

HEK293 cells stably expressing mouse TRPM3 (HEKmTRPM3 cells)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

-

Fura-2 AM calcium indicator dye

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Pregnenolone sulfate (TRPM3 agonist)

-

Ononetin

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Cell Culture: Culture HEKmTRPM3 cells in T-75 flasks until they reach 80-90% confluency.

-

Cell Seeding: Seed the cells into 96-well black, clear-bottom microplates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing Fura-2 AM (2 µM) and Pluronic F-127 (0.02%) in HBS.

-

Remove the culture medium and wash the cells once with HBS.

-

Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.

-

Compound Treatment: Wash the cells twice with HBS to remove excess dye.

-

Add 100 µL of HBS containing various concentrations of Ononetin or vehicle control to the respective wells. Incubate for 15 minutes at room temperature.

-

Agonist Stimulation and Measurement: Place the microplate in a fluorescence microplate reader.

-

Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.

-

Record a baseline fluorescence reading for 1-2 minutes.

-

Add pregnenolone sulfate (final concentration, e.g., 20 µM) to all wells simultaneously using an automated injector.

-

Continue to record the fluorescence ratio (340/380 nm) for an additional 5-10 minutes.

-

Data Analysis: The change in the 340/380 nm fluorescence ratio corresponds to the change in intracellular calcium concentration. Calculate the percentage of inhibition of the pregnenolone sulfate-induced calcium influx by Ononetin at each concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: TRPM3 Inhibition Assay

Anti-Inflammatory Activity

Ononetin exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory mediators.

Quantitative Data: Inhibition of Inflammatory Markers

| Cell Line | Inflammatory Stimulus | Marker Inhibited | IC50 / % Inhibition | Reference |

| RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Data not available | |

| RAW 264.7 | Lipopolysaccharide (LPS) | TNF-α | Data not available | |

| RAW 264.7 | Lipopolysaccharide (LPS) | IL-6 | Data not available |

Table 2: Anti-inflammatory activity of Ononetin. Specific IC50 values and percentage of inhibition at defined concentrations are not yet available in the reviewed literature but are described as concentration-dependent.

Experimental Protocols

Materials:

-

RAW 246.7 murine macrophage cells

-

Cell culture medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Ononetin

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard

-

96-well clear microplates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of Ononetin for 1 hour.

-

Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by a 10-minute incubation at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Materials:

-

RAW 264.7 cells

-

LPS

-

Ononetin

-

Commercially available ELISA kits for mouse TNF-α and IL-6

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay.

-

Supernatant Collection: Collect the cell culture supernatant and store at -80°C until use.

-

ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection.

-

Measurement and Quantification: Measure the absorbance and calculate the cytokine concentrations based on the provided standards.

Signaling Pathway: NF-κB and MAPK Inhibition

Ononetin exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

References

Ononetin as a Pharmacological Tool for Interrogating TRPM3 Function in Dorsal Root Ganglia Neurons: A Technical Guide

Introduction

The Transient Receptor Potential Melastatin 3 (TRPM3) channel, a non-selective cation channel permeable to Ca²⁺, is a critical component in the somatosensory system.[1][2] Expressed in a significant subset of small-diameter sensory neurons within the dorsal root ganglia (DRG), TRPM3 functions as a sensor for noxious heat and chemical stimuli, playing a key role in acute pain sensation and inflammatory heat hyperalgesia.[1][3][4][5][6] The discovery of its activation by the neurosteroid pregnenolone sulfate (PS) has facilitated its study as a potential target for novel analgesic drugs.[5][7] Understanding the function and modulation of TRPM3 in DRG neurons requires precise pharmacological tools. Ononetin, a naturally occurring deoxybenzoin, has emerged as a potent and selective blocker of the TRPM3 channel, making it an invaluable tool for researchers in pain, sensory neuroscience, and drug development.[2][8] This guide provides an in-depth overview of the use of ononetin to study TRPM3 function in DRG neurons, complete with quantitative data, experimental protocols, and pathway diagrams.

Ononetin: A Potent and Selective TRPM3 Antagonist

Ononetin is a deoxybenzoin derived from plants like Ononis spinosa.[2][9] It acts as a TRPM3 channel blocker, preventing the influx of cations, including Ca²⁺, that occurs upon channel activation.[10] Its utility in research is underscored by its potency and selectivity for TRPM3 over other sensory TRP channels.[2][8]

Quantitative Data on Ononetin's Inhibitory Action

The efficacy of ononetin has been quantified in various experimental systems, including heterologous expression systems and native DRG neurons. The following tables summarize key quantitative data regarding its inhibitory properties.

| Parameter | Value | Cell Type / Condition | Source |

| IC₅₀ | 300 nM (0.3 µM) | HEK cells expressing mTRPM3 / DRG neurons | [8] |

Table 1: Potency of Ononetin as a TRPM3 Inhibitor.

| Ononetin Concentration | Agonist | % Inhibition of Current | Cell Type | Source |

| 10 µM | Pregnenolone Sulfate (50 µM) | 98 ± 2% (complete and reversible) | Mouse DRG Neurons | [11] |

| 1 - 10 µM | Pregnenolone Sulfate | Complete abrogation of Ca²⁺ entry | Mouse/Rat DRG Neurons | [8] |

Table 2: Efficacy of Ononetin in Blocking TRPM3 in DRG Neurons.

| Parameter | Finding | Cell Type | Source |

| TRPM3 Functional Expression | 52% of neurons respond to TRPM3 agonists | Human DRG (hDRG) | [3][4] |

| ~58-64% of neurons respond to TRPM3 agonists | Mouse DRG | [11][12] | |

| TRPV1 Co-expression | 75% of PS-responsive neurons also respond to capsaicin | Human DRG (hDRG) | [3] |

Table 3: Functional Expression of TRPM3 in Dorsal Root Ganglia Neurons.

Experimental Protocols

Detailed methodologies are crucial for the successful use of ononetin in studying TRPM3. Below are foundational protocols for primary DRG neuron culture, calcium imaging, and whole-cell patch-clamp electrophysiology.

Primary Culture of Dorsal Root Ganglia (DRG) Neurons

-

Objective: To isolate and culture primary sensory neurons for functional assays.

-

Methodology:

-

Euthanize a mouse or rat according to approved institutional protocols.

-

Dissect the dorsal root ganglia from the spinal column under sterile conditions.

-

Transfer ganglia to a collection medium (e.g., DMEM/F12).

-

Digest the tissue with a combination of enzymes, such as collagenase and dispase, followed by a brief incubation in trypsin.

-

Mechanically dissociate the ganglia into a single-cell suspension by gentle trituration using fire-polished Pasteur pipettes.

-

Plate the dissociated neurons onto coated coverslips (e.g., poly-D-lysine and laminin).

-

Culture the neurons in a suitable growth medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor) in a humidified incubator at 37°C and 5% CO₂.

-

Use neurons for experiments within 24-48 hours for short-term culture studies.[13]

-

Calcium Imaging

-

Objective: To measure changes in intracellular calcium ([Ca²⁺]i) in response to TRPM3 activation and inhibition by ononetin.

-

Methodology:

-

Dye Loading: Incubate cultured DRG neurons with a ratiometric calcium indicator, such as Fura-2 AM (e.g., 2-5 µM), in an extracellular solution for 30-60 minutes at room temperature or 37°C.[3][4][14]

-

Washing: Wash the cells with the extracellular solution to remove excess dye.

-

Imaging Setup: Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a light source for dual-wavelength excitation (e.g., 340 nm and 380 nm for Fura-2) and a camera to capture emissions (e.g., at 510 nm).

-

Experimental Procedure:

-

Continuously perfuse the cells with an extracellular solution to establish a stable baseline fluorescence ratio (F340/F380).

-

Apply a TRPM3 agonist, such as Pregnenolone Sulfate (PS, e.g., 20-50 µM) or CIM0216, to evoke a Ca²⁺ response.[3][14]

-

Wash out the agonist to allow [Ca²⁺]i to return to baseline.

-

Apply ononetin (e.g., 10 µM) for a few minutes before co-applying it with the TRPM3 agonist.

-

Observe the inhibition of the agonist-induced Ca²⁺ response.[14]

-

At the end of the experiment, apply a high concentration of KCl (e.g., 50 mM) to depolarize the neurons and confirm their viability.[14]

-

-

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To directly measure the ionic currents flowing through TRPM3 channels and assess their inhibition by ononetin.

-

Methodology:

-

Cell Preparation: Place a coverslip with cultured DRG neurons in a recording chamber on an inverted microscope.

-

Solutions:

-

External Solution (in mM): 137 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4.[15] A nominally Ca²⁺-free solution is often used to isolate currents through the channel itself.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 1 CaCl₂, 2 MgATP, pH adjusted to 7.4 with CsOH. Cesium (Cs⁺) is used to block voltage-gated potassium channels.[7]

-

-

Recording:

-

Fabricate patch pipettes from borosilicate glass with a resistance of 3-6 MΩ.

-

Establish a giga-ohm seal and obtain a whole-cell configuration on a small-diameter DRG neuron.

-

Clamp the neuron at a holding potential (e.g., -70 mV).[3]

-

Apply a voltage protocol, such as an inverted voltage ramp from +100 mV to -150 mV over 200 ms, to elicit currents and generate a current-voltage (I-V) relationship.[3] Alternatively, hold the neuron at a positive potential (e.g., +40 mV or +60 mV) to study the characteristic outward rectifying currents of TRPM3.[7][11]

-

-

Experimental Procedure:

-

Visualizing Workflows and Signaling Pathways

Understanding the experimental logic and the underlying molecular mechanisms is facilitated by visual diagrams.

Caption: Workflow for assessing ononetin's effect on TRPM3 in DRG neurons.

Caption: Ononetin directly blocks agonist-induced TRPM3 channel activation.

Caption: GPCR-mediated inhibition of TRPM3 in DRG neurons via Gβγ subunits.

Mechanism of TRPM3 Modulation in DRG Neurons

In DRG neurons, TRPM3 activity is not only dictated by direct agonists but is also under the control of various G-protein coupled receptors (GPCRs).[7] Activation of Gi/o-coupled receptors, such as µ-opioid receptors and GABA-B receptors, leads to robust inhibition of TRPM3.[1][4][7] This inhibition is not mediated by canonical secondary messenger pathways but rather through the direct binding of the Gβγ subunit of the G-protein to the TRPM3 channel.[1][7] This pathway is a critical mechanism for the endogenous modulation of pain signals. Ononetin can be used to confirm that the observed Ca²⁺ influx or current is indeed mediated by TRPM3 before investigating these more complex modulatory pathways. For instance, researchers can first establish a response to a TRPM3 agonist, block it with ononetin to confirm channel identity, and then explore the inhibitory effects of GPCR agonists like DAMGO or baclofen.[3][4]

Conclusion